molecular formula C7H5F3N4 B12976966 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine

7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine

Cat. No.: B12976966
M. Wt: 202.14 g/mol
InChI Key: BXWBXVHPHBUSHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(trifluoromethyl)pyridine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compounds, making them suitable for pharmaceutical applications .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique properties contribute to the effectiveness and efficiency of various industrial processes .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine exhibits unique properties due to the presence of the triazole ring. This ring structure enhances its chemical stability and reactivity, making it more versatile for various applications. Additionally, the trifluoromethyl group imparts increased lipophilicity and metabolic stability, which are advantageous for pharmaceutical and industrial uses .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-13-6(14)11/h1-3H,(H2,11,13)

InChI Key

BXWBXVHPHBUSHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C=C1C(F)(F)F

Origin of Product

United States

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